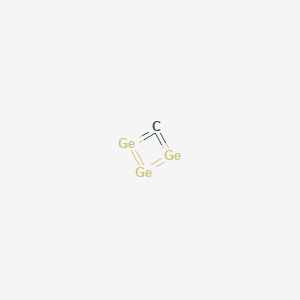
Trigermanium monocarbide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trigermanium monocarbide is a chemical compound with the formula CGe₃. It is composed of one carbon atom and three germanium atoms. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of trigermanium monocarbide can be achieved through several methods. One common approach is the carbothermal reduction method, where germanium dioxide is reduced with carbon at high temperatures. Another method involves the direct reaction of germanium and carbon at elevated temperatures. Industrial production methods often utilize vacuum arc melting using starting monocarbide powders .
Analyse Chemischer Reaktionen
Trigermanium monocarbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, oxidation of this compound can produce germanium dioxide and carbon dioxide. Reduction reactions may involve hydrogen to yield germanium and methane. Substitution reactions with halogens can form germanium halides and carbon halides .
Wissenschaftliche Forschungsanwendungen
Trigermanium monocarbide has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other germanium-containing compounds. In biology and medicine, it is studied for its potential use in drug delivery systems due to its unique structural properties. In the industrial sector, this compound is utilized in the production of high-strength materials and coatings due to its hardness and thermal stability .
Wirkmechanismus
The mechanism of action of trigermanium monocarbide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. In industrial applications, its hardness and thermal stability are attributed to the strong covalent bonds between germanium and carbon atoms, which provide resistance to mechanical and thermal stress .
Vergleich Mit ähnlichen Verbindungen
Trigermanium monocarbide can be compared with other similar compounds such as titanium carbide, vanadium carbide, and zirconium carbide. These compounds share similar properties, such as high hardness and thermal stability. this compound is unique due to its specific combination of germanium and carbon, which imparts distinct chemical and physical properties. For example, titanium carbide and vanadium carbide are known for their high electrical conductivity, while this compound is primarily valued for its structural applications .
Eigenschaften
Molekularformel |
CGe3 |
|---|---|
Molekulargewicht |
229.9 g/mol |
IUPAC-Name |
1,2,3-trigermacyclobuta-1,2,3,4-tetraene |
InChI |
InChI=1S/CGe3/c1-2-4-3-1 |
InChI-Schlüssel |
FPQVRBYTZAQVBE-UHFFFAOYSA-N |
Kanonische SMILES |
C=1=[Ge]=[Ge]=[Ge]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
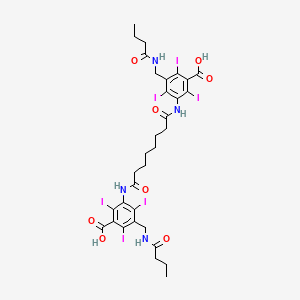
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
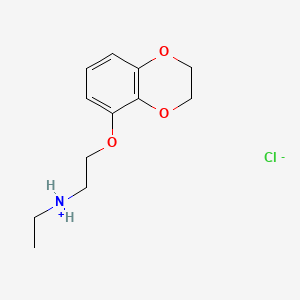
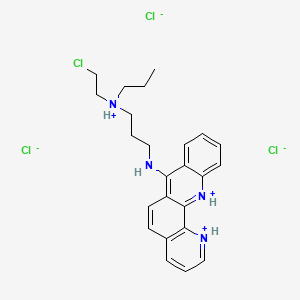
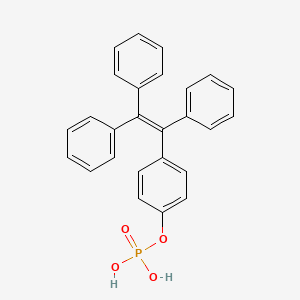
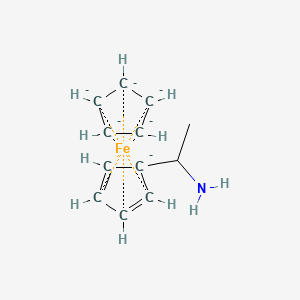
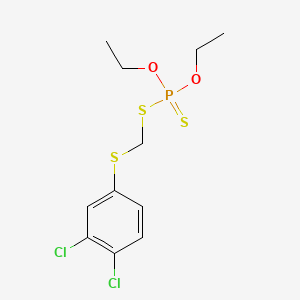

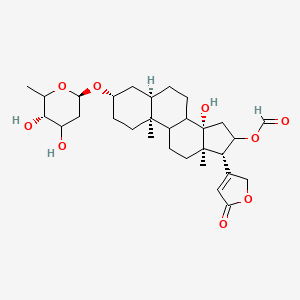
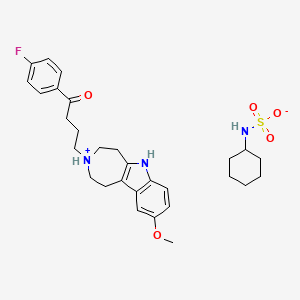
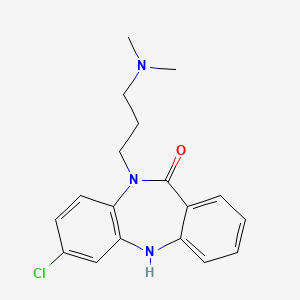
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
